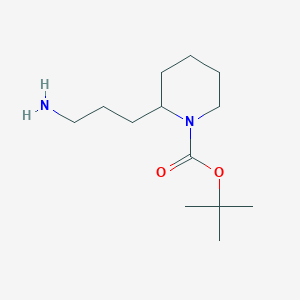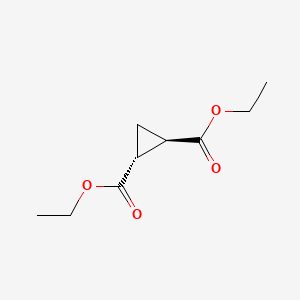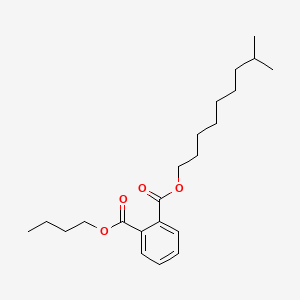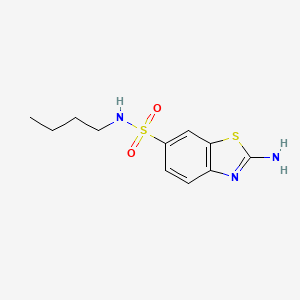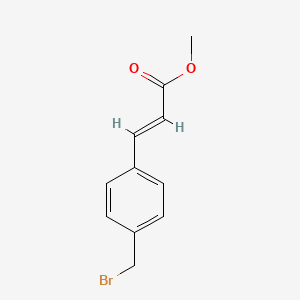
Methyl 3-(4-bromomethyl)cinnamate
説明
Methyl 3-(4-bromomethyl)cinnamate is a chemical compound with the molecular formula C11H11BrO2 . It is also known as 4-Bromomethylcinnamic acid methyl ester and 3-(4-Brommethyl)-phenyl-propenoic acid methyl ester .
Synthesis Analysis
The synthesis of Methyl 3-(4-bromomethyl)cinnamate can be achieved through the Heck reaction . This method is considered environmentally friendly and efficient, eliminating the need for toxic catalysts and allowing for the use of a broad range of functional groups . The electrochemical approach demonstrates exceptional selectivity and efficiency, resulting in high product yields . It is also easily scalable, making it suitable for large-scale production .Molecular Structure Analysis
The molecular weight of Methyl 3-(4-bromomethyl)cinnamate is 255.11 . Its IUPAC name is methyl (2E)-3-[4-(bromomethyl)phenyl]-2-propenoate .Chemical Reactions Analysis
Methyl 3-(4-bromomethyl)cinnamate is used in the synthesis of p-, m-, and ο-bis-(2-chloroethyl)aminomethylcinnamic acid hydrochloride and their esters as inhibitors .Physical And Chemical Properties Analysis
Methyl 3-(4-bromomethyl)cinnamate has a melting point of 62-63 °C and a predicted boiling point of 333.9±22.0 °C . Its density is predicted to be 1.418±0.06 g/cm3 . It is soluble in Chloroform, DMSO, Ethyl Acetate, and Methanol .科学的研究の応用
Synthesis of Cinnamamides
Methyl 3-(4-bromomethyl)cinnamate can be used in the synthesis of cinnamamides . Cinnamamides are synthesized from methyl cinnamates and phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . This method is highly efficient, with a maximum conversion of 91.3% under optimal conditions . The synthesized cinnamamides have shown anti-inflammatory and analgesic activity .
Development of Biobased Plastics
Cinnamic acid, which is a component of Methyl 3-(4-bromomethyl)cinnamate, is used in the research and development of biobased plastics . These plastics are designed to reduce global warming caused by increasing amounts of carbon dioxide in the atmosphere . The cinnamates are reactive to ultraviolet (UV) light, and polymers based on these acids exhibit unique properties .
Synthesis of p-, m-, and ο-bis-(2-chloroethyl)aminomethylcinnamic Acid Hydrochloride and Their Esters
Methyl 3-(4-bromomethyl)cinnamate is used in the synthesis of p-, m-, and ο-bis-(2-chloroethyl)aminomethylcinnamic acid hydrochloride and their esters . These compounds have potential applications in various fields of research .
Synthesis of Bioactive Compounds
Methyl cinnamate, a derivative of Methyl 3-(4-bromomethyl)cinnamate, has been found to be bioactive . It has a lower potency compared to ethyl cinnamate, with MIC values of 789.19 µM and 726.36 µM, respectively . These bioactive compounds have potential applications in the development of new drugs .
Safety and Hazards
Methyl 3-(4-bromomethyl)cinnamate is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .
作用機序
Target of Action
Methyl 3-(4-bromomethyl)cinnamate is a synthetic compound that is used in the synthesis of p-, m-, and ο-bis-(2-chloroethyl)aminomethylcinnamic acid hydrochloride and their esters . These compounds are known as inhibitors, which suggests that Methyl 3-(4-bromomethyl)cinnamate may interact with specific enzymes or receptors in the body to inhibit their function.
Mode of Action
For instance, some cinnamates have been found to interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to cell death.
Biochemical Pathways
The cinnamate/monolignol pathway is central to the secondary metabolism of plants and provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and so on . As a cinnamate derivative, Methyl 3-(4-bromomethyl)cinnamate may affect this pathway and its downstream effects.
Pharmacokinetics
Its solubility in chloroform, dmso, ethyl acetate, and methanol suggests that it may be well-absorbed in the body. Its storage temperature under inert gas (nitrogen or Argon) at 2–8 °C may also suggest its stability and potential bioavailability.
Result of Action
As a cinnamate derivative, it may share similar effects with other cinnamates, such as disrupting the integrity of the fungal cell wall and membrane, leading to cell death .
Action Environment
Its storage temperature under inert gas (nitrogen or argon) at 2–8 °c may suggest that temperature and oxygen exposure could potentially affect its stability and efficacy.
特性
IUPAC Name |
methyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,8H2,1H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRCGGBALFGALF-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-bromomethyl)cinnamate | |
CAS RN |
946-99-6, 88738-86-7 | |
| Record name | 2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl (E)-4-(Bromomethyl)cinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol](/img/structure/B3431098.png)
![[2-(3-Chloro-phenyl)-oxazol-4-YL]-methanol](/img/structure/B3431099.png)
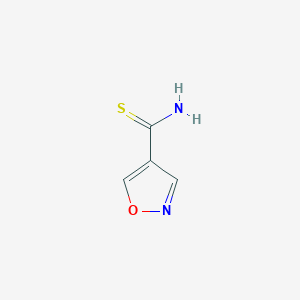
![3,6-Dimethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B3431120.png)
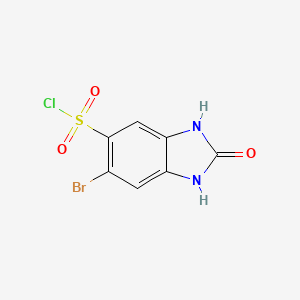

![Methyl-(7-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine](/img/structure/B3431143.png)
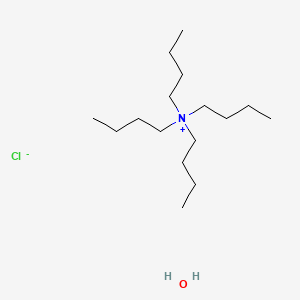

![Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3431164.png)
